4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound characterized by a fused pyrimidine and oxazine structure. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug design. The chemical formula for this compound is , and it is classified as a pyrimidooxazine derivative.
The compound can be synthesized through various chemical reactions involving chlorinated pyrimidine derivatives and oxazine precursors. It has been studied extensively in scientific literature for its potential therapeutic applications, particularly in the context of kinase inhibition and other biological interactions.
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. It is often investigated for its pharmacological properties and is considered a valuable scaffold in medicinal chemistry.
The synthesis of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine typically involves cyclization reactions. A common synthetic route includes:
The reaction mechanism involves nucleophilic substitution where the chlorine atom is replaced by nucleophiles during the cyclization process. The resulting compound can be purified using techniques such as column chromatography.
The molecular structure of 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine features:
4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can undergo several chemical reactions:
These reactions are typically facilitated by specific conditions such as temperature control and the presence of catalysts or bases to promote reactivity.
The mechanism of action for 4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets:
Research indicates that this compound may act as an inhibitor for certain kinases related to cancer pathways, making it a candidate for further pharmacological studies .
Relevant data suggest that the compound's unique structure contributes to its potential reactivity and stability under various conditions.
Heterocyclic frameworks serve as the architectural backbone for >85% of marketed pharmaceuticals, owing to their versatile pharmacodynamic properties and structural mimicry of endogenous biomolecules. Bicyclic nitrogen-oxygen systems like 1,4-oxazines exhibit enhanced in vivo stability compared to monocyclic analogs due to conformational rigidity, which minimizes metabolic degradation. This stability is evidenced by derivatives such as 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine (CAS 102226-41-5), a precursor to kinase inhibitors with molecular formula C₇H₈N₂O and molecular weight 136.15 g/mol [1]. The electron-rich nature of the oxazine nitrogen enables critical hydrogen-bonding interactions with biological targets, while the fused pyrimidine ring allows π-stacking with aromatic residues in enzyme binding pockets. Such multipoint interactions are indispensable for achieving nanomolar target affinity—a key criterion in oncotherapeutic and antimicrobial drug development.
Table 1: Key Physicochemical Properties of Representative Oxazine Scaffolds
Compound Name | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Key Structural Features | |
---|---|---|---|---|---|
3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine | C₇H₈N₂O | 102226-41-5 | 136.15 | Unsubstituted fused pyrido-oxazine | |
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | C₉H₈ClNO₃ | 134372-47-7 | 213.62 | Chloro-substituted benzoxazine with carboxyl group | |
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine HBr | C₇H₉Br₂N₂O | 34968-20-2 | 297.97 | Halogenated analog with HBr salt formation | |
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine | C₈₀H₁₀ClNO | Not specified | Not specified | Chloro-substituted benzoxazine core | [3] |
The pyrimido[5,4-b][1,4]oxazine core represents a strategic evolution from simpler oxazines, incorporating a pyrimidine ring that significantly expands its target repertoire. This fusion creates a planar, electron-deficient region that preferentially binds to purine-binding enzymes like kinases and phosphodiesterases. Synthetic routes to such scaffolds often leverage bis(3-aminopropyl)amine and guanidine hydrochloride cyclization at 155°C (93% yield) or carbonic acid dimethyl ester condensation at 60–250°C (87% yield) [5]. The resultant tricyclic system exhibits improved solubility (cLogP typically -0.25 to 1.5) compared to all-carbon analogs, addressing a critical limitation in CNS drug development. Crystallographic studies of related structures like 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine (C₁₉H₁₇ClN₂O₂) reveal dihedral angles of 8.96° between fused rings, demonstrating near-planar geometry essential for deep pocket penetration [7]. This geometric precision enables selective inhibition of targets like GSK-3β and CDKs while sparing structurally similar ATP-binding sites.
Position-specific halogenation at the C4 position of pyrimido[5,4-b][1,4]oxazine induces profound electronic and steric effects that enhance drug-target engagement. Chlorine’s +R/-I effects withdraw electron density from the pyrimidine ring, lowering the LUMO energy by 1.5–2.0 eV and facilitating charge-transfer interactions with lysine/arginine residues. This is exemplified by 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS 134372-47-7), where chlorine directs electrophilic substitution to the ortho-position, enabling further functionalization [2]. The chloro group’s steric footprint (van der Waals radius: 1.75Å) optimally fills hydrophobic subpockets without entropic penalties, increasing binding affinity by 10-100x versus non-halogenated analogs. In kinase inhibitors, C4-chlorination improves Ki values by 3-fold through halogen bonding with backbone carbonyls (distance: 3.2–3.4Å; angle: 155–165°) [6] [8]. This "halogen effect" is quantified in 2-chloro-11-methyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one (C₁₂H₉ClN₄O), where chlorine contributes to a density of 1.403 g/cm³ and boiling point of 399.7°C—properties correlating with enhanced crystalline stability and oral bioavailability [6].
Table 2: Impact of Halogenation on Physicochemical Parameters
Compound | CAS No. | Halogen Position | Molecular Weight (g/mol) | Density (g/cm³) | Notable Property Changes | |
---|---|---|---|---|---|---|
2-Chloro-11-methyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | 66427-86-9 | C2 | 260.68 | 1.403 | ↑ Boiling point (399.7°C) and crystalline stability | [6] |
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine HBr | 34968-20-2 | C7 | 297.97 | Not specified | Salt formation improves solubility and crystallinity | [8] |
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | 134372-47-7 | C6 | 213.62 | Not specified | Carboxyl group orthogonal positioning for conjugation | [2] |
The strategic placement of chlorine also modulates ADME properties: lipophilicity (ClogP +0.5 vs. H), plasma protein binding, and passive membrane permeability. These enhancements establish 4-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine as a privileged scaffold for targeting intractable diseases through rational structure-based design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7